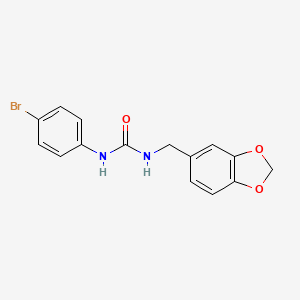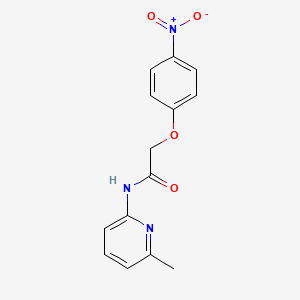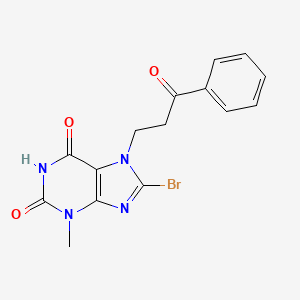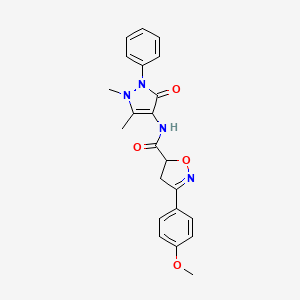![molecular formula C21H26N2O3 B5566740 2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)
2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research on morpholine derivatives, including compounds similar to "2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide," has been significant due to their wide range of applications in chemical synthesis and potential biological activities. These compounds often serve as crucial intermediates in the synthesis of biologically active molecules and have been studied for various chemical properties and reactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of morpholine as a key component in the formation of the desired structure. For instance, the synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes was achieved through reactions involving arylidenecyanothioacetamides with α-nitroketones or a three-component reaction involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide in the presence of morpholine (Rodinovskaya, Shestopalov, & Chunikhin, 2002).
Molecular Structure Analysis
Characterization and analysis of molecular structures are typically conducted using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the molecular and crystal structures of specific morpholine derivatives have been elucidated to understand their spatial arrangement and bonding characteristics (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. The recyclization of morpholinium derivatives to form diaminothiophenes is an example of the complex reactions these compounds can participate in, demonstrating their versatility in synthetic chemistry (Rodinovskaya et al., 2002).
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Novel Compounds : Research into the synthesis of novel paracetamol derivatives through three-component reactions involving paracetamol, morpholine/piperidine, and benzaldehyde highlights the potential of morpholine-based compounds in creating new pharmaceutical agents. These studies explore the structural aspects and interactions of these compounds, indicating their potential for diverse applications in drug design and development (Raj, 2020).
- Characterization and Antimicrobial Study : The synthesis and characterization of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, focusing on their antimicrobial properties, demonstrate the versatility of morpholine derivatives in addressing microbial resistance. These studies emphasize the importance of structural analysis and biological evaluation in the development of new therapeutic agents (Jayadevappa et al., 2012).
Biological Activities and Applications
- Drug-DNA and Protein Binding : Investigations into the DNA-binding interactions of new paracetamol derivatives with calf thymus DNA and their protein-binding interactions with BSA (Bovine Serum Albumin) provide critical insights into the molecular mechanisms underlying drug action. These studies are foundational in drug development, offering pathways to understanding how drugs interact at the molecular level (Raj, 2020).
- Neurochemical Modulation : Research on modafinil, a compound related to the query, demonstrates the neurochemical substrates of wakefulness promotion, highlighting the interaction with dopamine and norepinephrine transporters. This underscores the potential of related compounds in modulating neurotransmitter activity for therapeutic purposes (Madras et al., 2006).
Advanced Applications
- 3D Printing of Oral Dosage Forms : The application of stereolithography (SLA) in fabricating drug-loaded tablets showcases the potential of incorporating morpholine derivatives into advanced drug delivery systems. This research demonstrates the feasibility of using SLA 3D printing technology to create oral dosage forms with specific release profiles, opening new avenues in personalized medicine (Wang et al., 2016).
properties
IUPAC Name |
2-hydroxy-N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(22-12-7-13-23-14-16-26-17-15-23)21(25,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,25H,7,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHCQLDBIXNSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)
![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)


![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)
![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)


![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)